
Scopolamine butylbromide
Descripción general
Descripción
Métodos De Preparación
El butilbromuro de escopolamina se sintetiza mediante una reacción entre escopolamina y bromuro de n-butilo. El proceso implica calentar la mezcla en condiciones de reflujo para completar la reacción . El producto crudo se refina entonces para obtener butilbromuro de escopolamina puro . Los métodos de producción industrial a menudo implican el uso de bromuro de n-butilo tanto como materia prima como como disolvente de reacción, que puede recuperarse y reutilizarse para reducir los costes y el impacto ambiental .
Análisis De Reacciones Químicas
El butilbromuro de escopolamina se somete principalmente a reacciones de sustitución debido a sus propiedades anticolinérgicas. Se une a los receptores muscarínicos, impidiendo que la acetilcolina se una y active estos receptores . Los reactivos comunes utilizados en estas reacciones incluyen el ácido perclórico y el acetonitrilo . Los productos principales que se forman a partir de estas reacciones suelen ser el resultado de la sustitución del grupo butilo por otros grupos funcionales, lo que da lugar a varios derivados de la escopolamina .
Aplicaciones Científicas De Investigación
Management of Gastrointestinal Disorders
Mechanism of Action : Scopolamine butylbromide works by blocking the action of acetylcholine on smooth muscles, leading to relaxation and reduced motility.
Clinical Applications :
- Irritable Bowel Syndrome : It is often prescribed for symptomatic relief of abdominal cramping and discomfort associated with irritable bowel syndrome.
- Dysmenorrhea : The drug is also used to relieve menstrual cramps by relaxing the uterine muscles.
Palliative Care
This compound has shown significant efficacy in palliative care, particularly for patients nearing the end of life.
Case Study: Prophylactic Use in End-of-Life Care
A randomized clinical trial demonstrated that prophylactic subcutaneous administration of this compound significantly reduced the incidence of death rattle in dying patients. In this study involving 162 patients, only 13% of those receiving this compound experienced death rattle compared to 27% in the placebo group, indicating a statistically significant improvement .
Management of Medication-Induced Side Effects
This compound is effective in managing side effects from certain medications, particularly those used in psychiatric treatments.
Case Study: Clozapine-Induced Hypersalivation
In a study involving five schizophrenia patients treated with clozapine, this compound was administered to address hypersalivation—a common side effect. After four weeks, objective measures indicated a reduction in drooling severity, suggesting that this compound can be beneficial for patients experiencing this distressing side effect .
Neurological Applications
Recent studies have explored the potential of this compound in treating extrapyramidal symptoms (EPS) induced by antipsychotic medications.
Case Study: Treatment of Extrapyramidal Symptoms
A case report documented a patient who developed EPS following administration of metoclopramide. Intravenous this compound was administered and led to rapid symptom resolution without adverse effects during a follow-up period . This suggests that this compound may be a valuable option for managing EPS, although further research is warranted to establish broader applications.
Pharmacokinetics and Efficacy
This compound has a well-documented pharmacokinetic profile that supports its clinical use. Bioequivalence studies have confirmed that formulations containing this compound maintain consistent efficacy across different preparations .
Summary Table: Applications of this compound
Mecanismo De Acción
El butilbromuro de escopolamina ejerce sus efectos actuando como un antagonista muscarínico. Se une a los receptores muscarínicos M3 en el tracto gastrointestinal, impidiendo que la acetilcolina se una y active estos receptores . Esta acción inhibe la contracción del músculo liso, lo que lleva a una reducción de los espasmos y el dolor . Los objetivos moleculares implicados en este mecanismo incluyen los receptores muscarínicos situados en las células del músculo liso del tracto gastrointestinal .
Comparación Con Compuestos Similares
El butilbromuro de escopolamina es similar a otros compuestos anticolinérgicos como la atropina y la hiosciamina. tiene una mayor afinidad por los receptores muscarínicos y menos efectos secundarios en el sistema nervioso central en comparación con la atropina . A diferencia de la hiosciamina, el butilbromuro de escopolamina no cruza la barrera hematoencefálica, lo que lo convierte en una opción más segura para los pacientes con problemas en el sistema nervioso central . Otros compuestos similares incluyen la methscopolamine y la anisodamina, que también exhiben propiedades anticolinérgicas pero difieren en sus perfiles farmacocinéticos y aplicaciones clínicas .
Actividad Biológica
Scopolamine butylbromide, also known as hyoscine butylbromide, is an anticholinergic medication primarily used as an antispasmodic agent. It is widely employed in clinical settings for the management of gastrointestinal spasms and related abdominal pain. This article delves into the biological activity of this compound, exploring its pharmacodynamics, mechanisms of action, clinical applications, and relevant research findings.
This compound acts as a muscarinic antagonist , specifically targeting M3 and M2 muscarinic receptors in the gastrointestinal tract. By binding to these receptors, it inhibits the action of acetylcholine, which is responsible for stimulating smooth muscle contraction. This results in a reduction of spasms and associated pain during abdominal cramping .
Key Mechanisms:
- Muscarinic Receptor Blockade : Primarily inhibits M3 receptors, leading to decreased gastrointestinal motility and relaxation of smooth muscle .
- Low Systemic Availability : this compound exhibits low systemic absorption (<1% bioavailability), ensuring that its effects are localized to the gastrointestinal tract without significant central nervous system penetration .
Clinical Applications
This compound is utilized in various clinical scenarios:
- Management of Abdominal Pain : It is effective in treating abdominal cramps associated with gastrointestinal disorders .
- Clozapine-Induced Hypersalivation : A study showed that coadministration with clozapine significantly reduced hypersalivation in schizophrenia patients .
- Extrapyramidal Symptoms (EPS) : Recent case reports suggest its potential use in alleviating EPS caused by antipsychotic medications .
Table 1: Summary of Clinical Studies Involving this compound
Case Study: Clozapine-Induced Hypersalivation
In a controlled study involving five patients with schizophrenia treated with clozapine, this compound was administered at doses ranging from 30 to 60 mg daily for four weeks. The results indicated a notable improvement in drooling severity, although subjective assessments showed no significant change .
Case Study: Management of Extrapyramidal Symptoms
A recent case highlighted the effectiveness of intravenous this compound in managing EPS following metoclopramide administration. The patient experienced rapid symptom relief, suggesting potential off-label uses for this anticholinergic agent in neurological side effects .
Metabolic Effects
Research has also indicated that early postnatal treatment with this compound may prevent overfeeding-induced metabolic dysfunctions in adult rats. This study demonstrated that the drug could influence insulin levels and pancreatic receptor expression, indicating a broader scope of biological activity beyond gastrointestinal effects .
Propiedades
IUPAC Name |
[(1S,2S,4R,5R)-9-butyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30NO4.BrH/c1-3-4-10-22(2)17-11-15(12-18(22)20-19(17)26-20)25-21(24)16(13-23)14-8-6-5-7-9-14;/h5-9,15-20,23H,3-4,10-13H2,1-2H3;1H/q+1;/p-1/t15?,16-,17-,18+,19-,20+,22?;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZOZZFCZRXYEK-HNHWXVNLSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022718 | |
Record name | Butylscopolammonium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>66.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID11532978 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
149-64-4 | |
Record name | Butylscopolamine bromide [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149644 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butylscopolammonium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-butylhyoscinium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.223 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUTYLSCOPOLAMINE BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0GH9JX37C8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.